4-(4-(1h-Pyrazol-1-yl)phenyl)butan-2-one
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Overview
Description
4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)phenylboronic acid: Another pyrazole derivative with similar structural features.
3-(1H-Pyrazol-1-yl)benzoic acid: A compound with a pyrazole ring attached to a benzoic acid moiety.
Uniqueness
4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butan-2-one moiety differentiates it from other pyrazole derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(4-pyrazol-1-ylphenyl)butan-2-one |
InChI |
InChI=1S/C13H14N2O/c1-11(16)3-4-12-5-7-13(8-6-12)15-10-2-9-14-15/h2,5-10H,3-4H2,1H3 |
InChI Key |
XJOJMMHJKVYXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)N2C=CC=N2 |
Origin of Product |
United States |
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